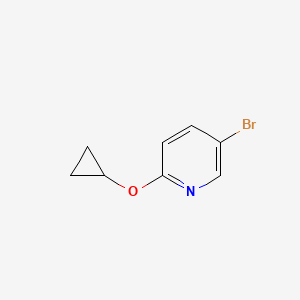

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, the attachment of the phenyl group, and the formation of the 1,2,3-triazole ring. The exact synthetic route would depend on the starting materials and the specific conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine, phenyl, and 1,2,3-triazole rings. The spatial arrangement of these rings and their substituents would determine the overall shape of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine, phenyl, and 1,2,3-triazole rings. The nitrogen in the azetidine and 1,2,3-triazole rings could potentially act as a nucleophile, while the phenyl ring could participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine, phenyl, and 1,2,3-triazole rings. For example, the polarity of the molecule would be influenced by the nitrogen atoms in the azetidine and 1,2,3-triazole rings .

Applications De Recherche Scientifique

Anti-Tubercular Activity

Research has highlighted the synthesis and evaluation of azetidinone derivatives incorporating the 1,2,4-triazole moiety for their anti-tubercular activity. These compounds were synthesized and tested against Mycobacterium tuberculosis H37RV strain. Notably, certain azetidinone derivatives showed promising anti-tubercular activity, suggesting their potential as therapeutic agents against tuberculosis (Thomas, George, & Harindran, 2014).

Antimicrobial and Antioxidant Activities

Another study synthesized and characterized azetidinone and thiazolidinone moieties linked to an indole nucleus, evaluating their antimicrobial, antimycobacterial, antioxidant, and cytotoxic activities. Some compounds exhibited excellent activity, showcasing the versatility of this chemical framework in developing new therapeutic agents with multiple biological activities (Saundane, Walmik, 2013).

Antibacterial Agents

A study focused on synthesizing new azetidinone derivatives from Schiff bases of phenyltetrazole, evaluating their antibacterial activity. These compounds showed significant activity against tested bacteria and fungi, highlighting their potential as antibacterial agents (Mohite, Bhaskar, 2011).

Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Research into (aryltriazolyl)methylaziridines as selective inhibitors of MMP-2 identified novel hydroxamic acid-free MMP inhibitors. The triazole fragment in these molecules served as a linker, demonstrating selective inhibition of MMP-2, which could have implications in treating various diseases mediated by this enzyme (Kreituss et al., 2013).

Antifungal Activities

A study on the synthesis of 1,2,3-triazole derivatives evaluated their antifungal activity against Candida strains. Among the synthesized compounds, those substituted with halogens showed notable antifungal profiles, suggesting potential paths for developing new antifungal agents (Lima-Neto et al., 2012).

Insecticidal Agents

A green synthesis approach produced 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones, showing potential as insecticidal agents. This research exemplifies the application of these compounds in agriculture, particularly in controlling pest populations (Jain, Sharma, & Kumar, 2013).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or fire. Additionally, if the compound is intended for use as a drug, there could be potential risks associated with its pharmacological activity .

Orientations Futures

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-4-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10/h1-5,8,10,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIWQUVHYDPRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)

![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)